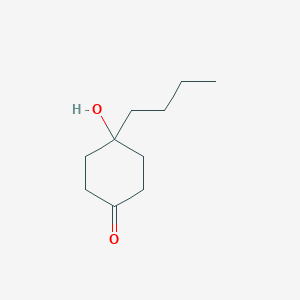

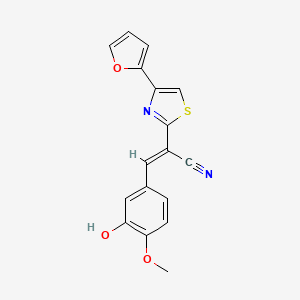

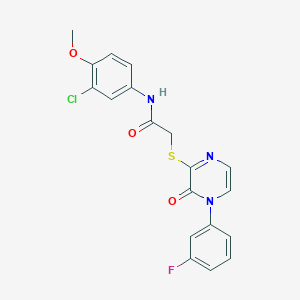

2,3,6-trimethylphenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of 2H-chromene, also known as coumarin . Coumarins are a type of chemical compound found in many plants. They have a simple structure and mild adverse effects . They have been used in medicinal industry especially as anti-coagulants .

Synthesis Analysis

While specific synthesis methods for this compound are not available, coumarins can be synthesized through several routes . These methods are often carried out under green conditions, such as using green solvents and catalysts .Wissenschaftliche Forschungsanwendungen

Synthetic Protocols and Chemical Properties

Synthetic Protocols on 6H-Benzo[c]chromen-6-ones

6H-Benzo[c]chromen-6-ones, which are structurally related to the specified compound, play a significant role as core structures in secondary metabolites with considerable pharmacological importance. The review by Mazimba (2016) details various synthetic procedures for these compounds, highlighting protocols such as Suzuki coupling reactions and reactions of 3-formylcoumarin with silylenol ethers, which are relevant for the synthesis and functionalization of compounds like 2,3,6-trimethylphenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate (Mazimba, 2016).

Biological Activities and Applications

Anticancer Properties

A study by Sugita et al. (2017) investigated the tumor specificity and keratinocyte toxicity of various synthesized compounds, including chromone derivatives. It was found that certain chromone compounds exhibited high tumor specificity with minimal toxicity to keratinocytes, indicating potential as anticancer agents. These findings suggest the utility of chromene derivatives in the development of safer anticancer drugs (Sugita et al., 2017).

Overview of 3-Hydroxycoumarin Chemistry

Although focusing on 3-hydroxycoumarin, a study by Yoda (2020) provides insights into the chemical, photochemical, and biological properties of hydroxycoumarins, which are relevant to the broader family of coumarin compounds, including 2,3,6-trimethylphenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate. This review highlights the importance of hydroxycoumarins in various fields, such as pharmacology and agrochemical industries, and discusses synthesis routes and biological activities (Yoda, 2020).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2,3,6-trimethylphenyl) 8-methoxy-2-oxochromene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O5/c1-11-8-9-12(2)17(13(11)3)24-19(21)15-10-14-6-5-7-16(23-4)18(14)25-20(15)22/h5-10H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYXRCJPNDDNJBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C)OC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-[1-benzyl-3-(4-chlorophenyl)pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2635603.png)

![Ethyl {[(2-fluorophenyl)sulfonyl]acetyl}carbamate](/img/structure/B2635606.png)

![8-(3-methoxyphenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2635608.png)

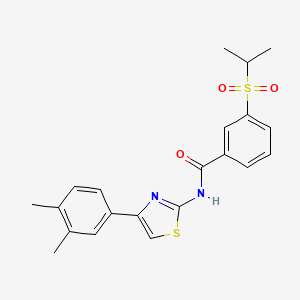

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2635612.png)

![(Z)-2-amino-3-[(5-nitro-2-pyridin-2-ylsulfanylphenyl)methylideneamino]but-2-enedinitrile](/img/structure/B2635622.png)